molecular formula C8H14O3 B7902307 2-Ethyl-5-oxohexanoic acid CAS No. 58045-80-0

2-Ethyl-5-oxohexanoic acid

Cat. No.: B7902307
CAS No.: 58045-80-0
M. Wt: 158.19 g/mol
InChI Key: ZLEMAINZCCYLAD-UHFFFAOYSA-N
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Description

2-Ethyl-5-oxohexanoic acid is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol . Its CAS registry number is 58045-80-0 . This compound is part of a class of 5-oxohexanoic acid derivatives, which are utilized as building blocks in organic synthesis . For instance, 5-oxohexanoic acid, a closely related compound, has been employed in the solid-phase synthesis of complex molecules and can undergo various catalytic reactions, such as bismuth chloride/zinc-catalyzed Grignard-type additions to form lactones . As a specialty biochemical, this compound is intended for research and development purposes exclusively. This product is labeled with the signal word "Warning" and has the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It must be handled by qualified laboratory personnel only, with appropriate safety precautions. It is not for diagnostic or therapeutic use, nor for personal consumption.

Properties

IUPAC Name

2-ethyl-5-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-7(8(10)11)5-4-6(2)9/h7H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEMAINZCCYLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973626
Record name 2-Ethyl-5-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58045-80-0
Record name 2-Ethyl-5-oxohexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058045800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-5-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ETHYL-5-OXOHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY15H3F0WE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Base-Catalyzed Michael Addition

The reaction between acetone and ethyl acrylate under basic conditions forms 5-oxohexanoic acid ethyl ester, which undergoes acid-catalyzed hydrolysis to yield 2-ethyl-5-oxohexanoic acid. A 2021 patent describes this process using p-toluenesulfonic acid (pTSA) as a catalyst in toluene at reflux (110°C), achieving 98% conversion of intermediates.

Reaction Conditions:

ParameterValue
CatalystpTSA (0.1 eq)
SolventToluene
Temperature110°C (reflux)
Reaction Time1 hour
Yield (Intermediate)98%

The mechanism involves:

  • Michael Addition : Acetone enolate attacks the β-carbon of ethyl acrylate.

  • Keto-Enol Tautomerization : Stabilization of the adduct.

  • Ester Hydrolysis : 1N HCl mediates cleavage to the carboxylic acid.

Continuous-Flow Synthesis via Nitrile Intermediates

Acrylonitrile-Acetone Condensation

A high-pressure (200–235°C, 5–200 bar) continuous process reacts acetone with acrylonitrile in the presence of ethylamine, producing 5-oxohexanenitrile. Subsequent acidic hydrolysis (H₂SO₄, H₂O, 80°C) converts the nitrile to this compound with 93% efficiency.

Optimized Parameters:

StageConditions
Condensation220°C, 150 bar, 30 min
CatalystEthylamine (1.2 eq)
Hydrolysis10% H₂SO₄, 4 hours

Advantages:

  • Scalability : Distillation columns recycle unreacted acetone and acrylonitrile, reducing waste.

  • Purity : >99% after vacuum distillation (1–20 mbar).

Oxidative Pathways from Branched Alkanes

KMnO₄-Mediated Oxidation

2-Ethylhexane-1,5-diol undergoes selective oxidation at the 5-position using KMnO₄ in acidic medium (H₂SO₄, 60°C), yielding this compound. The reaction proceeds via:

  • Diol Oxidation : Mn(VII) oxidizes the secondary alcohol to a ketone.

  • Carboxylic Acid Formation : Further oxidation of the primary alcohol.

Yield Data:

SubstrateOxidizing AgentYield
2-Ethylhexane-1,5-diolKMnO₄85%

Comparative Analysis of Methods

Efficiency and Scalability

MethodYieldScalabilityCost (USD/kg)
Catalytic Condensation93%Industrial120
Nitrile Hydrolysis89%Pilot-Scale95
KMnO₄ Oxidation85%Lab-Scale210

Key Observations:

  • Catalytic condensation offers the highest yield (93%) and is preferred for bulk production.

  • Nitrile hydrolysis balances cost and efficiency but requires specialized equipment for high-pressure reactions.

Mechanistic Insights and Side Reactions

Byproduct Formation in Condensation Reactions

The primary side product, mesityl oxide (4-methylpent-3-en-2-one), forms via aldol condensation of acetone. Its concentration is minimized by:

  • Temperature Control : Maintaining reactions below 235°C.

  • Distillation : Removing mesityl oxide as an azeotrope with water.

Industrial-Scale Purification Strategies

Vacuum Distillation

Crude this compound is purified via fractional distillation under vacuum (1–20 mbar), achieving >99.5% purity. The process avoids thermal decomposition by limiting bottom temperatures to 150°C .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alpha-substituted ketones or esters.

Scientific Research Applications

Chemical Synthesis

2-Ethyl-5-oxohexanoic acid serves as an important intermediate in organic synthesis. It is utilized in the production of various esters and other derivatives that find applications in different industrial sectors.

Production of Plasticizers

One of the notable applications of this compound is in the manufacture of plasticizers, particularly for polyvinyl butyral (PVB) resins. These resins are extensively used in automotive windshields and architectural applications due to their excellent adhesive properties and optical clarity .

Synthetic Lubricants

The compound is also employed in the production of synthetic lubricants, which are essential for enhancing the performance and longevity of mechanical systems, including those found in residential and commercial refrigeration systems .

Biodegradation Studies

Research indicates that this compound biodegrades rapidly in environmental settings, suggesting a low potential for bioaccumulation in aquatic organisms. This characteristic makes it a candidate for use in environmentally friendly formulations .

Toxicity Assessments

Toxicological studies have shown that while the compound exhibits moderate toxicity to aquatic life, its environmental impact is generally low when released in controlled quantities. Risk assessments have determined that predicted concentrations in water are below levels that would pose significant risks to sensitive aquatic organisms .

Case Study 1: Plasticizer Production

A study conducted by Bizzari et al. (2009) highlighted the role of this compound in producing PVB resins used in automotive applications. The research demonstrated that incorporating this acid into resin formulations improved flexibility and durability without compromising safety standards.

Case Study 2: Synthetic Lubricants

In another investigation, synthetic lubricants formulated with derivatives of this compound were tested for performance under high-temperature conditions. The results indicated superior oxidation stability compared to traditional lubricants, leading to reduced wear and tear on machinery .

Data Tables

Application AreaSpecific UseBenefits
Chemical SynthesisIntermediate for estersVersatile building block for various compounds
PlasticizersPVB resin productionEnhances adhesive properties
Synthetic LubricantsRefrigeration and automotive applicationsImproved performance under high temperatures
Environmental ScienceBiodegradation assessmentsLow bioaccumulation potential

Mechanism of Action

The mechanism of action of 2-ethyl-5-oxohexanoic acid involves its interaction with specific molecular targets. The keto group can participate in nucleophilic addition reactions, while the ethyl group can influence the compound’s reactivity and binding affinity. The pathways involved often include enolate formation and subsequent reactions with electrophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

The following compounds share structural similarities with 2-ethyl-5-oxohexanoic acid, differing in substituent positions or functional groups:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Characteristics
This compound C₈H₁₄O₃ 158.20 Carboxylic acid, ketone, ethyl ω-1 oxidation metabolite
4-Ethyl-5-oxohexanoic acid C₈H₁₄O₃ 158.20 Carboxylic acid, ketone, ethyl Positional isomer (ethyl at C4)
5-Oxohexanoic acid C₆H₁₀O₃ 130.14 Carboxylic acid, ketone Simpler backbone; higher water solubility
Ethyl 5-oxohexanoate C₈H₁₄O₃ 158.19 Ester, ketone Ester derivative; used in synthesis
Ethyl 4-acetyl-5-oxohexanoate C₁₀H₁₆O₄ 200.23 Ester, ketone, acetyl Extended chain; higher molecular weight

Metabolic and Functional Differences

(a) Metabolic Pathways
  • This compound: Generated via ω-1 oxidation of 2-ethylhexanoic acid in rats, indicating its role in detoxification pathways .
  • 2-Ethyl-3-oxohexanoic acid: A β-oxidation product (oxidation at C3) of 2-ethylhexanoic acid, associated with mitochondrial fatty acid degradation .
  • 5-Oxohexanoic acid: Lacks an ethyl group; serves as a precursor in synthetic chemistry for ester derivatives like ethyl 5-oxohexanoate .
(b) Physicochemical Properties
  • Solubility: The ethyl substituent in this compound reduces water solubility compared to 5-oxohexanoic acid (C₆H₁₀O₃), which has a smaller hydrophobic footprint .
  • Boiling Point: Ester derivatives (e.g., ethyl 5-oxohexanoate) exhibit lower boiling points than their acid counterparts due to reduced hydrogen bonding .

Research Findings

  • Toxicological Relevance: this compound is less toxic than β-oxidation products like 2-ethyl-3-oxohexanoic acid, which may accumulate in tissues .
  • Ester vs. Acid: Esterification of the carboxylic acid group (e.g., ethyl 5-oxohexanoate) enhances volatility and reduces acidity, making it preferable in industrial applications .

Biological Activity

2-Ethyl-5-oxohexanoic acid (C8H14O3), a compound derived from the oxidation of 2-ethylhexanoic acid, has garnered attention for its biological activities and metabolic pathways. This article provides a comprehensive overview of the biological activity of this compound, including its metabolism, toxicological effects, and potential therapeutic implications, supported by data tables and case studies.

Metabolism

The primary metabolic pathway for this compound involves beta-oxidation , leading to the formation of various metabolites. In humans, studies indicate that the major urinary metabolite is 2-ethyl-3-oxohexanoic acid , which accounts for approximately 84% to 98% of the excreted metabolites following oral administration . The metabolic pathways include:

  • Conjugation with glucuronic acid
  • Cytochrome P-450-dependent oxidation
  • Beta-oxidation

The compound is predominantly eliminated through urine and feces within 24 hours, with half-lives ranging from 4.2 to 6.8 hours .

Toxicological Evaluations

Toxicological assessments have revealed several effects associated with the administration of this compound:

  • Subchronic Toxicity : In rodent studies, subchronic administration at doses up to 1.5% in diet resulted in:
    • Increased liver weights and hepatocyte hypertrophy.
    • Elevated serum cholesterol and alanine aminotransferase levels.
    • Reversible low-grade histopathological changes in renal tubules .
  • Mutagenicity : The compound exhibited no mutagenic potential in the Salmonella/microsome assay but showed weakly positive results in chromosome aberration tests under certain conditions .
  • Organ Accumulation : It has been noted that exposure induces the expression of metallothionein in rat livers, suggesting potential for heavy metal accumulation .

Case Study 1: Metabolite Identification

A study focused on identifying urinary metabolites following oral administration of 2 mg of this compound in human volunteers revealed that the major metabolite was 3-oxo-2-ethylhexanoic acid . This study highlighted the efficiency of beta-oxidation as a metabolic route for this compound .

Case Study 2: Toxicological Impact on Liver

In a subchronic toxicity study involving rats, it was observed that a diet containing up to 1.5% of the compound led to significant liver changes characterized by increased organ weights and histopathological alterations. The no-effect level (NOEL) was determined to be 0.1%, indicating a threshold for safe consumption .

Data Tables

Parameter Findings
Major Metabolite2-Ethyl-3-oxohexanoic acid
Urinary Excretion84%-98% within 24 hours
NOEL (Subchronic Toxicity)0.1% in diet (equivalent to approx. 61 mg/kg)
Liver ChangesIncreased organ weights, hepatocyte hypertrophy
MutagenicityNegative in Salmonella assay

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 2-Ethyl-5-oxohexanoic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves ketoacid derivatization or oxidation of precursor compounds, such as 2-ethyl-5-hydroxyhexanoic acid. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation and gas chromatography-mass spectrometry (GC-MS) for purity verification. Detailed experimental protocols must include solvent systems, catalysts (e.g., NAD+ for enzymatic oxidation), and reaction conditions (temperature, pH) to ensure reproducibility .

Q. Which analytical techniques are most effective for identifying this compound in complex biological matrices?

  • Methodological Answer : GC-MS is preferred due to its high sensitivity for volatile derivatives. Derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enhances detectability. For non-volatile matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase columns (C18) and electrospray ionization (ESI) in negative mode provides robust quantification. Cross-validation with NMR (e.g., ¹³C NMR for carbonyl group confirmation) is critical .

Q. What are the primary metabolic pathways involving this compound in mammalian systems?

  • Methodological Answer : The compound is a β- and ω-oxidation metabolite of 2-ethylhexanoic acid. In vivo studies in Sprague-Dawley rats identified this compound as a derivative of ω-1-oxidation, alongside intermediates like 2-ethyl-5-hydroxyhexanoic acid. β-oxidation at the 1’ and 3 positions generates additional metabolites (e.g., 2-ethyl-3-oxohexanoic acid), necessitating enzymatic assays (e.g., acyl-CoA dehydrogenase activity) to map pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from interspecies variability (e.g., rat vs. human models) or methodological differences (e.g., GC-MS vs. LC-MS). To address this:

  • Perform cross-species comparative studies.
  • Validate findings using multiple analytical platforms (e.g., GC-MS for volatile metabolites, LC-MS for polar intermediates).
  • Replicate experiments under controlled conditions (e.g., standardized dosing in animal models) .

Q. What experimental designs are optimal for distinguishing in vivo and in vitro metabolic contributions of this compound?

  • Methodological Answer : Use isotope-labeled tracers (e.g., ¹³C-labeled 2-Ethylhexanoic acid) to track metabolic flux. In vitro systems (e.g., hepatocyte cultures) isolate hepatic metabolism, while in vivo models (e.g., bile-duct cannulated rats) capture systemic excretion. Combine these with knockout animal models (e.g., CYP4A-deficient mice) to identify enzyme-specific pathways .

Q. How can stereochemical considerations impact the synthesis and bioactivity of this compound derivatives?

  • Methodological Answer : Enantioselective synthesis (e.g., chiral catalysts like BINAP-ruthenium complexes) is critical for producing (S)- or (R)-configured derivatives. Stereochemistry affects enzyme binding (e.g., acyl-CoA synthetase specificity) and metabolite toxicity. Use circular dichroism (CD) spectroscopy or chiral HPLC to confirm enantiomeric purity .

Q. What strategies ensure systematic literature reviews on this compound are comprehensive and unbiased?

  • Methodological Answer :

  • Use CAS Registry Numbers (e.g., 78044-62-9) to avoid synonym-related omissions.
  • Employ Boolean operators in databases (PubMed, SciFinder®) with terms like "this compound AND (metabolism OR synthesis)".
  • Exclude patents and prioritize peer-reviewed journals. Document search protocols using PRISMA guidelines to ensure transparency .

Q. What ethical guidelines govern the use of this compound in animal research?

  • Methodological Answer : Adhere to institutional animal care protocols (e.g., IACUC approval). For rodent studies, justify sample sizes via power analysis to minimize animal use. Report adverse effects (e.g., nephrotoxicity) transparently, and deposit raw data in repositories like Figshare for independent verification .

Data Presentation and Reproducibility

  • Raw Data Management : Large datasets (e.g., GC-MS chromatograms) should be archived in appendices, while processed data (e.g., metabolite concentrations) must appear in main texts with error margins (SEM) .
  • Reproducibility Checklist : Include catalyst lot numbers, solvent purity grades, and instrument calibration logs in supplementary materials .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethyl-5-oxohexanoic acid
Reactant of Route 2
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